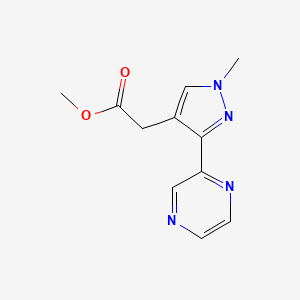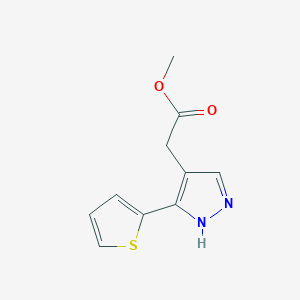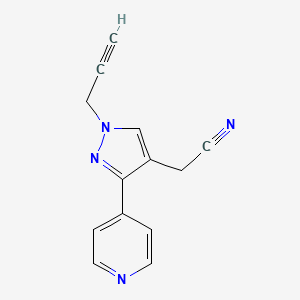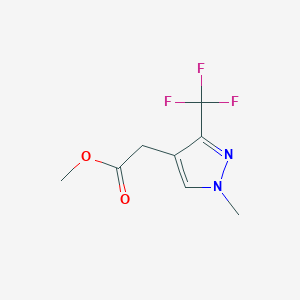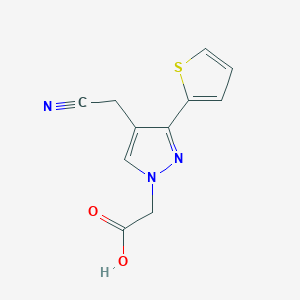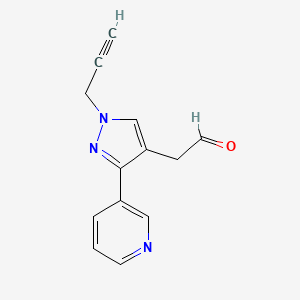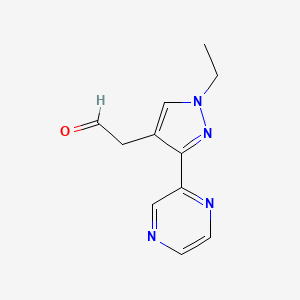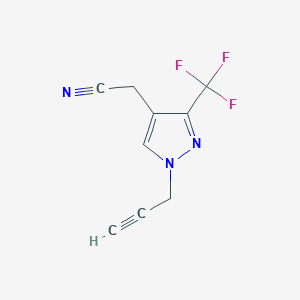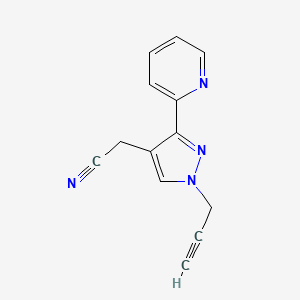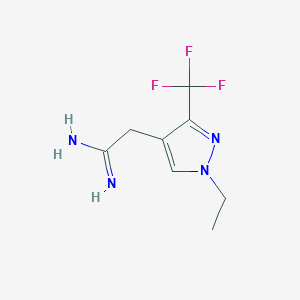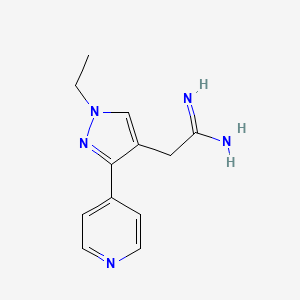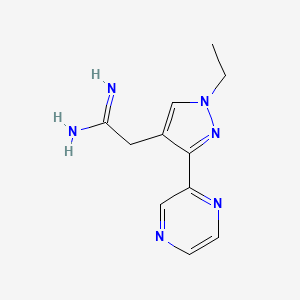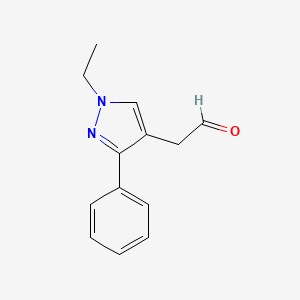
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Übersicht
Beschreibung
Pyrazole derivatives are a class of compounds that have a five-membered ring with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, one method involves the use of the Vilsmeier Haack reagent . Another method involves reactions with ethylenediamine or propylenediamine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can react with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, some are solid while others are liquid or semi-solid . The IR, 1H NMR, and 13C NMR spectra can provide information about the chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrazole derivatives, including “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde”, have been found to exhibit antioxidant activities . These compounds have been synthesized and evaluated for their radical scavenging activity by DPPH assay .
Anticancer Activity
Pyrazole compounds have been shown to be cytotoxic to several human cell lines . Some drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . In particular, certain derivatives have proven to be cytotoxic in the RKO cell line .
Aurora-A Kinase Inhibition
Some pyrazole derivatives are believed to have a synergistic effect on anticancer activity by inhibiting anti-Aurora A kinase inhibitors . This makes them a potential target for the development of new antitumor compounds .
Antimalarial Activity
Derivatives of pyrazole compounds have been reported to possess antimalarial activities . This makes them a potential candidate for the development of new antimalarial drugs .
Antimycobacterial Activity
Pyrazole derivatives have also been reported to exhibit antimycobacterial activities . This suggests their potential use in the treatment of diseases caused by mycobacteria .
Antiviral Activity
Pyrazole compounds have been found to possess antiviral activities . This suggests their potential use in the development of new antiviral drugs .
Antitubercular Activity
Pyrazole derivatives have been reported to exhibit antitubercular activities . This suggests their potential use in the treatment of tuberculosis .
Anti-inflammatory Activity
Pyrazole compounds have been found to possess anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBECYBEPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



